molecular formula C27H23F3N6 B10935447 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1006340-69-7

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10935447
CAS No.: 1006340-69-7
M. Wt: 488.5 g/mol
InChI Key: MDWORBRPIFKGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with two distinct pyrazole rings and a trifluoromethyl group. The pyrimidine scaffold is widely recognized for its role in medicinal chemistry, particularly in antiviral and anti-inflammatory agents . Structural studies of similar compounds often employ SHELXL for crystallographic refinement, ensuring accurate molecular geometry determination .

Properties

CAS No.

1006340-69-7

Molecular Formula

C27H23F3N6

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H23F3N6/c1-16-5-9-19(10-6-16)22-13-24(20-11-7-17(2)8-12-20)36(34-22)26-31-23(14-25(32-26)27(28,29)30)21-15-35(4)33-18(21)3/h5-15H,1-4H3

InChI Key

MDWORBRPIFKGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4C)C)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Substitution Reactions:

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction.

Chemical Reactions Analysis

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings.

Scientific Research Applications

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Compounds XIII and XIV (pyrimidine-catechol-diethers): These NNRTIs exhibit anti-HIV activity but lack the trifluoromethyl group. Their catechol-diether substituents may enhance hydrogen bonding with viral targets but reduce metabolic stability compared to trifluoromethyl-containing analogs .
  • Compound XV and XVI (2-pyrimidinylphenylamine derivatives): These derivatives prioritize aromatic amine substituents, which improve binding affinity but may introduce solubility challenges. The target compound’s pyrazole substituents could offer steric advantages for target engagement .

Trisubstituted Pyrimidine Amide CCR4 Antagonists

  • Compound 6c, 12a, 12b: These analogs (IC₅₀: 0.064–0.077 μM) feature amide linkages at the pyrimidine 4-position. The trifluoromethyl group at the 6-position may further improve target selectivity compared to methyl or halogen substituents in other derivatives .

Pyrazole-Pyrimidine Hybrid Derivatives

  • Compound 1005632-07-4 : A structurally similar hybrid with trifluoromethyl and ethoxy groups. Its 3-methoxyphenyl substituent contrasts with the target compound’s 4-methylphenyl groups, highlighting how aromatic substituent positioning affects steric interactions and π-π stacking .
  • Compound 4i/4j : These coumarin-linked pyrimidines demonstrate the versatility of pyrazole-pyrimidine hybrids in multi-target therapies. However, their complex tetrazole or thioxo groups may introduce synthetic challenges absent in the target compound .

Table 1: Structural and Functional Comparison

Compound Class Key Substituents Biological Activity (IC₅₀/EC₅₀) Advantages/Limitations Reference
Target Compound 6-(trifluoromethyl), bis(4-methylphenyl)pyrazoles N/A (inferred) Enhanced metabolic stability, modular substituents
NNRTIs (XIII–XVI) Catechol-diethers, phenylamines Anti-HIV activity High binding affinity; solubility issues
CCR4 Antagonists (6c, 12a) Pyrimidine amides, methyl/halogen 0.064–0.078 μM (IC₅₀) Potent inhibition; polarity-dependent bioavailability
Coumarin-Pyrimidine Hybrids Coumarin, tetrazole/thioxo groups Multi-target potential Synthetic complexity, variable stability

Table 2: Physicochemical Properties (Inferred)

Property Target Compound NNRTI XV CCR4 Antagonist 6c
Molecular Weight ~550 g/mol ~480 g/mol ~420 g/mol
logP (Predicted) ~4.5 (high lipophilicity) ~3.8 ~2.9
Key Functional Groups Trifluoromethyl, pyrazoles Phenylamine, methyl Amide, methyl

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substituents : Bulky 4-methylphenyl groups at pyrazole positions (3,5) may enhance steric shielding, reducing off-target interactions. The 1,3-dimethylpyrazole at the 4-position likely optimizes hydrophobic packing in binding pockets .
  • Synthetic Accessibility: Compared to coumarin or tetrazole hybrids, the target compound’s straightforward pyrazole-pyrimidine architecture may streamline large-scale synthesis, as seen in analogous routes for pyrano-pyrimidines .

Structural and Crystallographic Considerations

Crystallographic studies of related barbiturates (e.g., buthalital and methitural) reveal hydrogen-bonded chains (N–H⋯O⋯N) critical for molecular packing . While the target compound’s trifluoromethyl group may disrupt such chains, its pyrazole rings could form alternative C–H⋯F interactions, as observed in halogen-rich analogs . SHELXL refinement, widely used for small-molecule crystallography, would be essential for resolving these subtle interactions .

Biological Activity

The compound 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule characterized by a complex structure that includes multiple pyrazole and pyrimidine rings. The presence of trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H20F3N6C_{20}H_{20}F_3N_6, with a molecular weight of approximately 426.4 g/mol. The structural configuration allows for potential interactions with biological macromolecules, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H20F3N6
Molecular Weight426.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

Compounds with similar structural features have shown diverse biological activities, including anticancer , anti-inflammatory , and antimicrobial effects. The specific compound under discussion has been investigated for its potential therapeutic applications in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • NCI-H460 (lung cancer) : IC50 values reported at 42.30 µM.

These findings suggest that the compound may exhibit similar or enhanced activity due to its unique structural features .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit specific kinases or other enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Pyrazole Derivatives : A review indicated that compounds with similar structures exhibited significant anticancer activity against various cell lines, with some showing IC50 values as low as 0.067 µM for Aurora-A kinase inhibition .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of related compounds against Hep-2 and P815 cell lines, reporting IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Novel Derivatives : Recent advancements in drug design have focused on synthesizing new derivatives that enhance the therapeutic profile of pyrazole-based compounds, indicating a growing interest in their development as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.